7-Bromopyrido[3,4-b]pyrazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 210.03 g/mol. This compound features a bromine atom at the seventh position of the pyrido[3,4-b]pyrazine framework, which contributes to its unique chemical properties and reactivity. The structure can be represented as follows:
This compound is notable for its role in various
The biological activity of 7-Bromopyrido[3,4-b]pyrazine has been investigated in various studies. It has shown potential effects on the respiratory system and has been utilized in proteomics research. The compound influences cellular functions by modulating signaling pathways and gene expression. Notably, it has been evaluated for its antiproliferative activity against melanoma cells and its ability to inhibit specific kinases relevant to disease processes .
The synthesis of 7-Bromopyrido[3,4-b]pyrazine typically involves the bromination of pyrido[3,4-b]pyrazine. Common methods include:
7-Bromopyrido[3,4-b]pyrazine finds applications in several fields:
Studies have shown that 7-Bromopyrido[3,4-b]pyrazine interacts with various biomolecules, influencing enzyme activities and cellular signaling pathways. Its effects can vary significantly based on concentration and exposure time in biological systems. In laboratory settings, it has demonstrated the ability to modulate immune responses without significant toxicity at lower doses .
Several compounds share structural similarities with 7-Bromopyrido[3,4-b]pyrazine. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
8-Bromopyrido[3,4-b]pyrazine | 0.94 | Bromination at the eighth position; potential variations in biological activity. |
3-Bromo-1H-pyrrolo[3,2-b]pyridine | 0.94 | Different heterocyclic framework; applications in medicinal chemistry. |
6-Bromo-1H-pyrrolo[3,2-b]pyridine | 0.92 | Similarities in reactivity; used in various organic syntheses. |
These compounds exhibit unique properties due to their structural differences while sharing common reactivity patterns with 7-Bromopyrido[3,4-b]pyrazine.